molecular formula C38H57NO7 B12273596 Fumagillinbicyclohexylammonium

Fumagillinbicyclohexylammonium

Cat. No.: B12273596
M. Wt: 639.9 g/mol
InChI Key: OLRILZDTQKZQIG-GRJGWNIVSA-N
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Description

Fumagillinbicyclohexylammonium is a chemical compound derived from the natural product fumagillin. It is known for its antibiotic and anti-parasitic properties. The compound has a molecular formula of C38H57NO7 and a molecular weight of 639.87 g/mol . It is commonly used in the pharmaceutical industry for its ability to inhibit the growth of various pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumagillinbicyclohexylammonium is synthesized through the reaction of fumagillin with bicyclohexylamine. The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the formation of the desired product . The process may include purification steps such as recrystallization to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Fumagillinbicyclohexylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Fumagillinbicyclohexylammonium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of fumagillinbicyclohexylammonium involves the inhibition of methionine aminopeptidase type 2 (MetAP2), an enzyme crucial for protein synthesis and cell proliferation. By binding to MetAP2, the compound disrupts the normal function of the enzyme, leading to the inhibition of cell growth and angiogenesis . This mechanism is particularly relevant in its anti-cancer and anti-parasitic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, fumagillin. The bicyclohexylammonium salt form improves its solubility and makes it more suitable for pharmaceutical applications .

Properties

Molecular Formula

C38H57NO7

Molecular Weight

639.9 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;

InChI Key

OLRILZDTQKZQIG-GRJGWNIVSA-N

Isomeric SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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